Oxalic acid-d2
Overview
Description
Oxalic acid-d2 is a deuterated form of oxalic acid, where the hydrogen atoms are replaced with deuterium. It has the chemical formula DO2CCO2 and a molecular weight of 92.05 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Scientific Research Applications
Oxalic acid-d2 is widely used in scientific research due to its isotopic properties. Some of its applications include:
Mechanism of Action
Safety and Hazards
Future Directions
The global oxalic acid market is projected to attain a valuation of US$ 960 million in 2023 and is expected to reach US$ 1550 million by 2033, trailing a CAGR of 4.9% during the forecast period . The rising demand for oxalic acid across diverse industries such as pharmaceuticals, petrochemicals, water treatment chemicals, and electronics is estimated to drive the oxalic acid market .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxalic acid-d2 can be synthesized through the deuteration of oxalic acid. One common method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction typically occurs under controlled conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound is less common due to the high cost of deuterium. it can be produced on a smaller scale in specialized laboratories using similar deuteration techniques as mentioned above .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid-d2 undergoes various chemical reactions, including:
Reduction: It can be reduced to formic acid under specific conditions.
Substitution: The deuterium atoms in this compound can be replaced by other substituents in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carbon dioxide (CO2), water (H2O).
Reduction: Formic acid (HCOOD).
Substitution: Various substituted oxalic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: The non-deuterated form of oxalic acid with the chemical formula HO2CCO2H.
Formic acid-d2: A deuterated form of formic acid with the chemical formula DO2CH.
Acetic acid-d4: A deuterated form of acetic acid with the chemical formula DO2CCH3.
Uniqueness
Oxalic acid-d2 is unique due to its deuterium content, which provides distinct isotopic properties. This makes it particularly useful in studies involving isotopic labeling and tracing, allowing researchers to gain insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
dideuterio oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZPKHOEPUJKR-ZSJDYOACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174689 | |
Record name | Oxalic acid-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-73-8 | |
Record name | Ethanedioic acid-1,2-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxalic acid-d2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxalic acid-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxalic [2H]acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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